2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylpropanamide
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Overview
Description
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-isopropylpropanamide is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is characterized by the presence of a pyridine ring substituted with a chloropyridinyl group, an amino group, and an isopropyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-isopropylpropanamide typically involves the alkylation of 6-chloropyridine-3-methanol with an appropriate amine. One common method involves the reaction of 6-chloropyridine-3-methanol with isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-isopropylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-isopropylpropanamide is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-isopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
- N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide
- N-((6-Chloropyridin-3-yl)methyl)-N-methylethanimidamide hydrochloride
- Thiacloprid
Uniqueness
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-isopropylpropanamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
Molecular Formula |
C12H18ClN3O |
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Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C12H18ClN3O/c1-8(2)16(12(17)9(3)14)7-10-4-5-11(13)15-6-10/h4-6,8-9H,7,14H2,1-3H3 |
InChI Key |
GSABKAGUXFQKTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CN=C(C=C1)Cl)C(=O)C(C)N |
Origin of Product |
United States |
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